molecular formula C11H15ClN2O4 B1357159 Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride CAS No. 283613-07-0

Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride

Cat. No. B1357159
M. Wt: 274.7 g/mol
InChI Key: HPVKNRFSSQCXRA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of ethyl 3-(3-aminophenyl)propanoate involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum’s acid in TEAF (triethylammonium formate). This is followed by the reduction of the intermediate 3-(3-nitrophenyl)propanoic acid by stannous chloride in ethanol .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 274.701 Da and the monoisotopic mass is 274.072021 Da .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of ethyl 3-(3-aminophenyl)propanoate is the Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum’s acid, followed by the reduction of the intermediate 3-(3-nitrophenyl)propanoic acid by stannous chloride in ethanol .


Physical And Chemical Properties Analysis

The molecular formula of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is C11H15ClN2O4 . The average mass is 274.701 Da and the monoisotopic mass is 274.072021 Da .

Scientific Research Applications

  • Biological Potential of Indole Derivatives

    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Anti-Gastric Cancer Activity of a New Heterocyclic Compound

    • Methods : The compound was obtained via a multiple synthesis route and characterized by IR, 1H NMR, and single crystal X-ray crystallography. The in vitro anti-cancer activity of the newly synthesized complex was evaluated against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 using the MTT assay .
    • Results : The results of this study are not specified in the sources .
  • Biological Potential of Phenylpropanoids
    • Methods : A number of structurally related compounds were synthesized and tested. The usability of the Topliss scheme, a flow diagram previously used in numerous structure–activity relationship (SAR) studies, was evaluated in an attempt to find the most potent antifeedants .
    • Results : The study led to numerous new, potent, phenylpropanoid antifeedants for the pine weevil. Among the most potent were methyl 3-phenylpropanoates monosubstituted with chloro, fluoro, or methyl groups and the 3,4-dichlorinated methyl 3-phenylpropanoate .
  • Biological Potential of Phenylpropanoids
    • Methods : A number of structurally related compounds were synthesized and tested. The usability of the Topliss scheme, a flow diagram previously used in numerous structure–activity relationship (SAR) studies, was evaluated in an attempt to find the most potent antifeedants .
    • Results : The study led to numerous new, potent, phenylpropanoid antifeedants for the pine weevil. Among the most potent were methyl 3-phenylpropanoates monosubstituted with chloro, fluoro, or methyl groups and the 3,4-dichlorinated methyl 3-phenylpropanoate .

Safety And Hazards

Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 3-amino-3-(3-nitrophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)7-10(12)8-4-3-5-9(6-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVKNRFSSQCXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride

Synthesis routes and methods

Procedure details

60 g of (1a) were suspended in 660 ml of ethanol, and gaseous HCl was passed in for 1 h. The reaction mixture was then heated under reflux for 4 h and then cooled and concentrated. 62 g of a white solid were obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
660 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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